(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate
Brand Name: Vulcanchem
CAS No.: 1392909-30-6
VCID: VC0057944
InChI: InChI=1S/C8H15NO3.C8H8O3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;9-7(8(10)11)6-4-2-1-3-5-6/h4-7,10H,3,9H2,1-2H3;1-5,7,9H,(H,10,11)/t4-,5+,6+,7-;7-/m11/s1
SMILES: CC1(OC2C(CC(C2O1)O)N)C.C1=CC=C(C=C1)C(C(=O)O)O
Molecular Formula: C16H23NO6
Molecular Weight: 325.361

(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate

CAS No.: 1392909-30-6

Cat. No.: VC0057944

Molecular Formula: C16H23NO6

Molecular Weight: 325.361

* For research use only. Not for human or veterinary use.

(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate - 1392909-30-6

Specification

CAS No. 1392909-30-6
Molecular Formula C16H23NO6
Molecular Weight 325.361
IUPAC Name (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid
Standard InChI InChI=1S/C8H15NO3.C8H8O3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;9-7(8(10)11)6-4-2-1-3-5-6/h4-7,10H,3,9H2,1-2H3;1-5,7,9H,(H,10,11)/t4-,5+,6+,7-;7-/m11/s1
Standard InChI Key HDFQLVCBWCYPNB-AQYSRAANSA-N
SMILES CC1(OC2C(CC(C2O1)O)N)C.C1=CC=C(C=C1)C(C(=O)O)O

Introduction

Chemical Properties and Structure

Physical and Chemical Identifiers

(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate is characterized by the following properties:

PropertyValue
CAS Number1392909-30-6
Molecular FormulaC16H23NO6
Molecular Weight325.361 g/mol
IUPAC Name(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d] dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid
Physical StateTypically a crystalline solid
HS Commodity Code2932.99.9090

Structural Characteristics

The compound consists of two primary components:

  • The cyclopentane-based moiety: (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

  • The chiral acid component: D-(-)-Mandelate (derived from D-(-)-mandelic acid)

This combination creates a salt with specific stereochemical properties that are essential for its pharmaceutical applications. The stereochemistry is indicated by the (3aR,4S,6R,6aS) prefix, denoting the absolute configuration at four stereogenic centers within the cyclopentane ring system.

Chemical Identifiers and Representation

Advanced chemical identifiers for the compound include:

IdentifierValue
Standard InChIInChI=1S/C8H15NO3.C8H8O3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;9-7(8(10)11)6-4-2-1-3-5-6/h4-7,10H,3,9H2,1-2H3;1-5,7,9H,(H,10,11)/t4-,5+,6+,7-;7-/m11/s1
Standard InChIKeyHDFQLVCBWCYPNB-AQYSRAANSA-N
SMILESCC1(OC2C(CC(C2O1)O)N)C.C1=CC=C(C=C1)C(C(=O)O)O

Synthesis and Preparation

Multi-Step Organic Synthesis

The synthesis of (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate typically involves multi-step organic synthesis procedures that require careful control of reaction conditions to maintain stereochemical integrity. While specific synthetic routes may vary, they generally focus on:

  • Preparation of the cyclopentane-based structure with controlled stereochemistry

  • Formation of the dioxolane moiety

  • Introduction of the amino and hydroxyl groups

  • Salt formation with D-(-)-mandelic acid

D-(-)-Mandelic Acid Resolution

A critical component of the synthesis involves the preparation of pure D-(-)-mandelic acid, which is typically achieved through resolution of racemic mandelic acid. One established method for this resolution employs (-)-2-amino-1-butanol as a resolving agent:

StepProcessKey Parameters
1Racemization of mandelic acid solutionHeating at 115°-116°C under pressure (40 psi) for 4 hours
2NeutralizationAddition of sulfuric acid
3CrystallizationCooling and seeding with (-)-2-amino-1-butanol D-(-)-mandelate salt
4IsolationFiltration at 0°-5°C
5PurificationWashing with cold methanol and drying at 60°C
6Acid liberationTreatment with hydrochloric acid to release D-(-)-mandelic acid

The resulting D-(-)-mandelic acid typically shows a melting point of 130°-132°C and a specific rotation [α]D25 of approximately -154° (C=2, H2O), indicating high optical purity .

Alternative Approaches

Research has also explored enzymatic approaches for producing D-(-)-mandelate derivatives. For instance, NAD+-dependent D-(-)-mandelate dehydrogenase from Rhodotorula graminis has been characterized for its ability to catalyze the interconversion of D-(-)-mandelate and phenylglyoxylate . Such enzymatic methods could potentially offer more environmentally friendly alternatives for producing the D-(-)-mandelate component of the target compound.

Applications in Pharmaceutical Research

Role in Ticagrelor Synthesis and Quality Control

(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate has significant applications in the pharmaceutical industry, particularly in relation to Ticagrelor, an important antiplatelet medication used to reduce cardiovascular events in patients with acute coronary syndromes .

The compound serves as:

  • An important intermediate in the synthetic pathway of Ticagrelor

  • A reference standard for impurity profiling during quality control processes

  • A marker compound for monitoring manufacturing consistency

The non-salt form of the compound, (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol, is specifically used in Ticagrelor impurity profiling as per limits and threshold values specified by drug legislation, FDA, and pharmacopoeial guidelines .

Analytical Applications

ApplicationMethodPurpose
Impurity ProfilingHPLCQuantification of impurity levels in Ticagrelor formulations
Structure VerificationNMR SpectroscopyConfirmation of stereochemical integrity
Purity AssessmentChiral ChromatographyDetermination of enantiomeric excess
Identity ConfirmationMass SpectrometryVerification of molecular composition

Regulatory Significance

The compound has regulatory significance in pharmaceutical manufacturing, particularly in the context of:

  • Abbreviated New Drug Application (ANDA) filing to FDA

  • Toxicity studies of drug formulations

  • Setting specifications for manufacturing processes

  • Establishing acceptance criteria for batch release testing

Biological Properties

D-(-)-Mandelate Dehydrogenase Interactions

While specific biological data on the complete (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate compound is limited, the D-(-)-mandelate component has been studied for its interactions with various enzymes, particularly D-(-)-mandelate dehydrogenase.

A soluble, NAD+-dependent D-(-)-mandelate dehydrogenase from Rhodotorula graminis has been characterized with the following properties:

PropertyValue
Native Enzyme Molecular Weight77,000 (determined by gel filtration)
Subunit Molecular Weight38,000 (determined by SDS-PAGE)
StructureDimer
Isoelectric Point5.9
pH Optimum (Forward Reaction)9.5
pH Optimum (Reverse Reaction)5.85
Km for D-(-)-mandelate (pH 9.5)319 μM
Km for NAD+ (pH 9.5)71 μM
Maximum Velocity (pH 9.5)123 μmol min−1 (mg of protein)−1

This enzyme catalyzes the oxidation of D-(-)-mandelate to phenylglyoxylate, with concurrent reduction of NAD+ to NADH. The equilibrium constant for this reaction at pH 9.2 is 1.59 × 10−11 M .

Substrate Specificity

Research Developments and Findings

Enzymatic Synthesis Applications

Recent research has explored the use of enzymatic systems for the production of chiral compounds related to mandelate derivatives. For instance, a novel NAD(+)-dependent D-mandelate dehydrogenase from Lactobacillus brevis (LbDMDH) has been identified and characterized with the following properties:

PropertyValue
Optimum pH for D-mandelate oxidation10.0
Optimum Temperature40°C
Km1.1 mM
kcat355 s−1

This enzyme has been incorporated into a three-enzyme cascade reaction system along with mandelate racemase from Pseudomonas putida and leucine dehydrogenase from Exiguobacterium sibiricum. This system enables the conversion of racemic mandelic acid to chiral L-phenylglycine with internal cofactor recycling, achieving 96.4% conversion, 86.5% isolation yield, >99% enantiomeric excess, and a space-time yield of 50.4 g·L−1·d−1 .

Such enzymatic approaches highlight the potential for more sustainable and efficient methods for producing and utilizing mandelate derivatives in pharmaceutical synthesis.

Comparative Analysis with Related Compounds

Research has also examined structurally related compounds, such as Ethyl (R)-(-)-mandelate (CAS: 10606-72-1), which shares the D-(-)-mandelate component but in an ester form rather than as a salt . Comparative studies of these compounds provide insights into structure-activity relationships and the impact of different functional groups on chemical and biological properties.

CompoundCAS NumberApplications
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate1392909-30-6Ticagrelor synthesis and impurity profiling
Ethyl (R)-(-)-mandelate10606-72-1Chiral building block, flavor/fragrance ingredient
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol (free base)155899-66-4Pharmaceutical intermediate

Recent Advances in Synthetic Methodologies

Research on chiral resolution techniques has continued to advance, with new methods being developed for the synthesis and purification of compounds like (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate. These advances focus on improving yield, enhancing stereoselectivity, and reducing environmental impact through:

  • Novel catalyst systems

  • Optimized reaction conditions

  • Alternative resolving agents

  • Continuous flow processes

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